molecular formula C8H10ClN3 B11908127 6-Methyl-1H-indazol-5-amine hydrochloride

6-Methyl-1H-indazol-5-amine hydrochloride

Cat. No.: B11908127
M. Wt: 183.64 g/mol
InChI Key: PHGGTJQXCUOBGU-UHFFFAOYSA-N
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Description

6-Methyl-1H-indazol-5-amine hydrochloride is an organic compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-indazol-5-amine hydrochloride typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach involves the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1H-indazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the indazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may involve the use of halogenating agents or organometallic reagents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

6-Methyl-1H-indazol-5-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-1H-indazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    1H-Indazole: The parent compound with a similar core structure but lacking the methyl and amine substituents.

    2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.

    5-Amino-1-methyl-1H-indazole: A closely related compound with similar functional groups but different substitution patterns.

Uniqueness: 6-Methyl-1H-indazol-5-amine hydrochloride is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indazole derivatives .

Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

6-methyl-1H-indazol-5-amine;hydrochloride

InChI

InChI=1S/C8H9N3.ClH/c1-5-2-8-6(3-7(5)9)4-10-11-8;/h2-4H,9H2,1H3,(H,10,11);1H

InChI Key

PHGGTJQXCUOBGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1N)C=NN2.Cl

Origin of Product

United States

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